2,3-Difluoro-4-(trifluoromethoxy)benzoic acid
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Overview
Description
2,3-Difluoro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3F5O3. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trifluoromethoxy group can be introduced using trifluoromethyl ethers in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. This can lead to the modulation of biological pathways and the exertion of desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2,3-Difluoro-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRSTEMHRVHLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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